molecular formula C8H7ClN2O B1486403 (5-Chlorobenzo[d]isoxazol-3-yl)methanamine CAS No. 1177481-26-3

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Cat. No. B1486403
M. Wt: 182.61 g/mol
InChI Key: AKAIRIAKAFRBME-UHFFFAOYSA-N
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Description

“(5-Chlorobenzo[d]isoxazol-3-yl)methanamine” is a synthetic compound. It has the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol .


Molecular Structure Analysis

The molecular structure of “(5-Chlorobenzo[d]isoxazol-3-yl)methanamine” consists of a five-membered isoxazole ring with a chlorine atom attached to the benzene ring .

Scientific Research Applications

Stabilizing Parallel Turn Conformations

A study designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative aimed at stabilizing parallel turn conformations. The synthesis utilized a [1,3]-dipolar cycloaddition reaction, highlighting the compound's role in peptide sequence stabilization and its potential for developing novel peptide-based therapeutics (Bucci et al., 2018).

Synthesis of Novel Compounds

Research has focused on synthesizing new compounds, such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, through high-yielding reactions and characterizing them spectroscopically. These efforts contribute to expanding the library of isoxazole-based compounds with potential applications in materials science and drug development (Shimoga et al., 2018).

Antiviral and Anticancer Activities

Isoxazole derivatives have been evaluated for their antiviral and anticancer activities. For example, (3-Phenylisoxazol-5-yl)methanimine derivatives showed promising anti-hepatitis B virus (HBV) activity, with some compounds effectively inhibiting HBV DNA replication (Liang et al., 2023). Another study synthesized N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, assessing their anti-tumor potential against various cancer cell lines, highlighting the therapeutic potential of these compounds (Ramazani et al., 2014).

Drug Discovery and Molecular Engineering

The synthesis and characterization of novel compounds, such as aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, demonstrate the application of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine-related compounds in drug discovery. These compounds have been identified as biased agonists of serotonin 5-HT1A receptors, showing potential as new antidepressant drug candidates (Sniecikowska et al., 2019).

Future Directions

Isoxazole derivatives, such as “(5-Chlorobenzo[d]isoxazol-3-yl)methanamine”, continue to be a subject of extensive research due to their wide range of biological activities . Future research will likely focus on developing new synthetic strategies and exploring further therapeutic potentials .

properties

IUPAC Name

(5-chloro-1,2-benzoxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAIRIAKAFRBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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